molecular formula C15H10ClNOS B258845 3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone

3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone

Cat. No. B258845
M. Wt: 287.8 g/mol
InChI Key: AECRWZOFMGXNHM-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as '4-CPMI' and is a derivative of isoindolinone.

Scientific Research Applications

4-CPMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-CPMI is not fully understood. However, it has been suggested that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-CPMI exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-CPMI in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations of using 4-CPMI is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 4-CPMI. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies could be conducted to investigate the mechanism of action of 4-CPMI and its potential side effects.
Conclusion:
In conclusion, 4-CPMI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-CPMI involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization with maleic anhydride. This method yields 4-CPMI as a yellow crystalline solid with a melting point of 240-242°C.

properties

Product Name

3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one

InChI

InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)19-9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9-

InChI Key

AECRWZOFMGXNHM-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/SC3=CC=C(C=C3)Cl)/NC2=O

SMILES

C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O

Origin of Product

United States

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